

History and discovery of N,N-disubstituted carbamates

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Abstract

N,N-disubstituted carbamates are a pivotal class of organic compounds with a rich history intertwined with the development of modern medicine and agriculture. From their origins in the study of natural alkaloids to their current role as key pharmacophores in drugs treating neurodegenerative diseases, this class of molecules has demonstrated significant therapeutic potential. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and mechanism of action of N,N-disubstituted carbamates, with a particular focus on their application in drug development as acetylcholinesterase inhibitors. Detailed experimental protocols, quantitative structure-activity relationship data, and diagrammatic representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the field.

A Historical Journey: From the Calabar Bean to Modern Therapeutics

The story of N,N-disubstituted carbamates begins with the investigation of the Calabar bean (Physostigma venenosum), a plant used in West African tribal traditions.[1] In the mid-19th century, the active alkaloid, physostigmine, was isolated from these beans.[1] Physostigmine, a carbamate, was first used medicinally in 1877 to treat glaucoma.[1] This discovery laid the groundwork for the exploration of carbamates as biologically active compounds.



The 1930s saw the synthesis of aliphatic esters of carbamic acid, leading to the development of carbamate pesticides.[1] In the realm of medicine, the quest for synthetic analogs of physostigmine with improved properties led to the development of neostigmine, a quaternary ammonium compound that acts as a reversible cholinesterase inhibitor.[2] This marked a significant step in the rational design of carbamate-based drugs.

A major breakthrough in the application of N,N-disubstituted carbamates for neurodegenerative diseases came with the development of rivastigmine.[3] Developed by Marta Weinstock-Rosin, rivastigmine is a semi-synthetic derivative of physostigmine and was patented in 1985, receiving medical approval in 1997.[3][4] It functions as an acetylcholinesterase inhibitor for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[3]

The Chemistry of N,N-disubstituted Carbamates: Synthesis and Properties

The carbamate functional group can be considered a hybrid of an amide and an ester, lending it good chemical and proteolytic stability.[5][6] This stability, coupled with the ability to permeate cell membranes, makes carbamates valuable as peptide bond surrogates in medicinal chemistry.[5][7] The substitution on both the nitrogen and oxygen atoms of the carbamate moiety allows for the fine-tuning of its biological and pharmacokinetic properties.[5]

Synthetic Methodologies

The synthesis of N,N-disubstituted carbamates can be achieved through various routes, ranging from classical methods to more modern, "green" approaches.

- Traditional Methods: Historically, the synthesis of carbamates often involved hazardous reagents such as phosgene and isocyanates.[8] The reaction of an alcohol with an isocyanate, or a primary amine with a chloroformic acid ester, are common methods.[9]
- Modern and Safer Approaches: To circumvent the use of toxic reagents, several alternative methods have been developed:
 - Using Phosgene Surrogates: Triphosgene (bis(trichloromethyl) carbonate) is a safer, solid alternative to phosgene gas and is widely used for the synthesis of carbamates, ureas, and related compounds.[10][11]



- Activated Carbonates: Reagents like p-nitrophenyl chloroformate, di(2-pyridyl) carbonate (DPC), and N,N'-disuccinimidyl carbonate (DSC) can be used to activate alcohols for subsequent reaction with amines to form carbamates under mild conditions.[12]
- Benign Condensation Reagents: Propanephosphonic acid anhydride (T3P) can mediate the condensation of phenols, primary amines, and carbon dioxide to form O-aryl carbamates under mild conditions.[13]

Mechanism of Action: Acetylcholinesterase Inhibition

A primary mechanism of action for many medicinally important N,N-disubstituted carbamates is the inhibition of acetylcholinesterase (AChE).[13][14] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts, thereby terminating the nerve impulse.[14]

In conditions like Alzheimer's disease, there is a deficit in cholinergic neurotransmission.[15] By inhibiting AChE, carbamate drugs like neostigmine and rivastigmine increase the concentration and duration of action of ACh in the synapse, which can lead to improvements in cognitive function.[13][15]

Carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors of AChE.[12] They carbamoylate a serine residue in the active site of the enzyme, forming a covalent bond.[2] This carbamoylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed during the normal catalytic process, leading to a sustained inhibition of AChE activity.[16]

Quantitative Data on N,N-disubstituted Carbamates

The inhibitory potency of N,N-disubstituted carbamates against cholinesterases is a key determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50).



Compound/Derivati ve Class	Target Enzyme	IC50 Range (μM)	Reference
Salicylanilide N,N- disubstituted (thio)carbamates	AChE	38 - 90	[12]
Salicylanilide N,N- disubstituted (thio)carbamates	BChE	1.60 - 311.0	[12]
O-{4-Chloro-2-[(4- chlorophenyl)carbamo yl]phenyl} dimethylcarbamothioa te	AChE	38.98	[12]
2- (phenylcarbamoyl)phe nyl diphenylcarbamate	BChE	1.60	[12]
Heterostilbene Carbamates	BChE	0.0265 - 0.38	[17]
omega-[N-methyl-N- (3- alkylcarbamoyloxyphe nyl)methyl]aminoalkox yaryl analogues	AChE	0.00032 - 0.0033	[18]

Table 1: Inhibitory Potency (IC50) of Various N,N-disubstituted Carbamates against Cholinesterases.

Pharmacokinetic properties are also crucial for the clinical utility of these drugs.



Drug	Administr ation Route	Bioavaila bility	Half-life (t½)	Cmax	Tmax	Referenc e
Neostigmin e	IV	100%	~70 minutes	-	-	[19][20]
Neostigmin e	Oral	< 5%	-	-	-	[19][20]
Rivastigmi ne (12 mg/day capsule)	Oral	~40%	~1.5 hours	21.6 ng/ml	1.4 hours	[21]
Rivastigmi ne (9.5 mg/24h patch)	Transderm al	-	~3.4 hours (from patch)	8.7 ng/ml	8.1 hours	[21]

Table 2: Pharmacokinetic Parameters of Neostigmine and Rivastigmine.

Experimental Protocols Synthesis of O-Aryl Carbamates using Triphosgene

This protocol describes a general one-pot procedure for the synthesis of substituted O-aryl carbamates from a secondary amine and a substituted phenol using triphosgene.

Materials:

- Secondary amine (e.g., N-ethyl-N-methylamine)
- Substituted phenol (e.g., 3-hydroxyphenylethanone)
- Triphosgene (BTC)
- Pyridine
- Dichloromethane (DCM)



- Aqueous sodium bicarbonate
- Brine
- · Anhydrous magnesium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a nitrogen inlet, dissolve the substituted phenol (1.0 eq) and pyridine
 (1.2 eq) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.
- Add the triphosgene solution dropwise to the phenol solution over 30 minutes. Stir the reaction mixture at 0 °C for 1 hour.
- In the dropping funnel, prepare a solution of the secondary amine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
- Add the amine solution dropwise to the reaction mixture at 0 °C over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel.



Measurement of Acetylcholinesterase Activity using Ellman's Method

This colorimetric assay is a standard method for determining AChE activity and screening for inhibitors.[3][7][16]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm.[3] The rate of color production is proportional to the AChE activity.

Materials:

- 0.1 M Phosphate Buffer (pH 8.0)
- 10 mM DTNB solution in phosphate buffer
- 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
- AChE enzyme solution (e.g., from electric eel)
- Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation: Prepare all solutions fresh. Keep the enzyme solution on ice.
- Plate Setup:
 - Blank: 150 μL Phosphate Buffer + 10 μL DTNB + 10 μL ATCI.
 - \circ Control (100% activity): 140 μL Phosphate Buffer + 10 μL AChE solution + 10 μL DTNB + 10 μL solvent for the test compound.

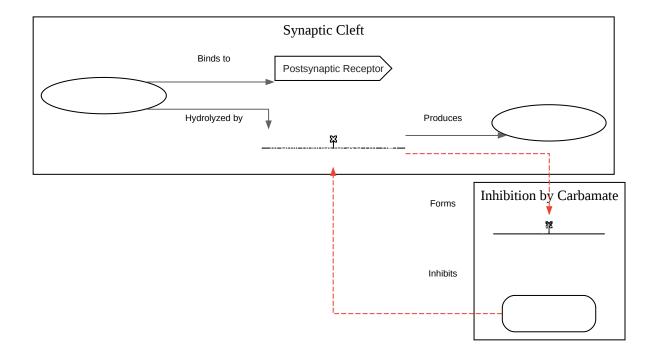


- Test Sample (with inhibitor): 140 μL Phosphate Buffer + 10 μL AChE solution + 10 μL
 DTNB + 10 μL test compound solution at various concentrations.
- Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
- Initiation of Reaction: Add 10 μL of the ATCI solution to all wells to start the reaction.
- Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.
 - Subtract the rate of the blank from all other rates.
 - Determine the percent inhibition for each concentration of the test compound relative to the control.
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizing Key Concepts

Diagrams created using the DOT language to illustrate important pathways and workflows.

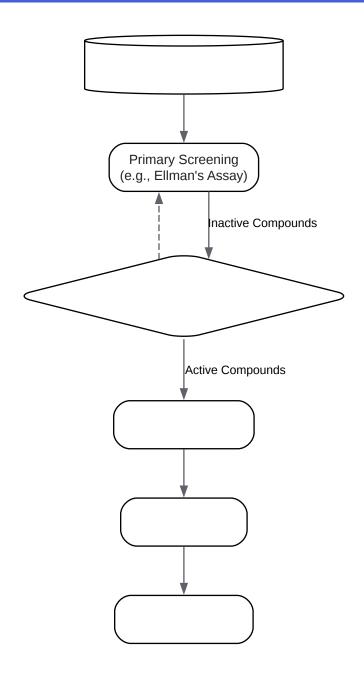




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Caption: Acetylcholinesterase inhibition by N,N-disubstituted carbamates.

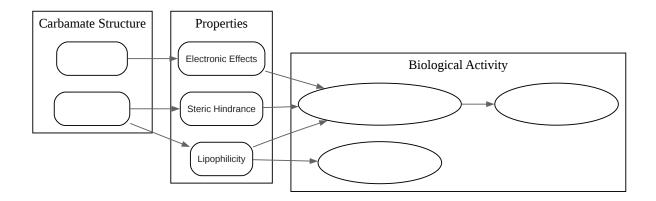




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Caption: Workflow for screening acetylcholinesterase inhibitors.





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Caption: Structure-Activity Relationship (SAR) logic for carbamate inhibitors.

Conclusion and Future Directions

N,N-disubstituted carbamates have a well-established legacy in medicinal chemistry, particularly as inhibitors of acetylcholinesterase. The journey from the natural product physostigmine to rationally designed drugs like neostigmine and rivastigmine highlights the power of chemical synthesis and structure-activity relationship studies. The development of safer and more efficient synthetic methods continues to be an important area of research.

Future research in this field is likely to focus on the design of novel N,N-disubstituted carbamates with enhanced selectivity for different cholinesterase enzymes, improved pharmacokinetic profiles, and the potential for multi-target activity to address the complex pathology of neurodegenerative diseases. The application of computational methods, such as virtual screening and molecular dynamics simulations, will undoubtedly accelerate the discovery of the next generation of carbamate-based therapeutics.

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